

# Larazotide Phase 3 Trial Discontinuation: A Technical FAQ

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Larazotide |           |
| Cat. No.:            | B1674505   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a detailed overview of the discontinuation of the Phase 3 clinical trial for **Larazotide** (CedLara), a potential treatment for celiac disease.

#### Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the Larazotide Phase 3 trial?

A1: The Phase 3 CedLara trial for **larazotide** was discontinued after a pre-specified interim analysis by an independent statistician.[1][2][3] The analysis concluded that the number of additional patients required to demonstrate a statistically significant clinical outcome between the **larazotide** and placebo groups was too large to feasibly continue the trial.[1][2][4] This indicates that the observed treatment effect in the interim analysis was smaller than anticipated.

Q2: What was the intended primary endpoint of the Phase 3 study?

A2: The primary efficacy endpoint was the mean change from baseline in the Celiac Disease Patient-Reported Outcomes (CeD PRO) abdominal domain score over a 12-week period.[1][5] The CeD PRO is a validated instrument for assessing celiac disease symptoms.

Q3: Were there any safety concerns that led to the trial's discontinuation?



A3: The press releases and public announcements regarding the trial's discontinuation do not mention any safety concerns. The decision was based on the interim analysis of efficacy.[1][5]

Q4: How did the Phase 3 trial design differ from the preceding Phase 2 trial?

A4: The Phase 3 trial aimed for a larger patient population and included a lower dose of **larazotide** compared to the successful Phase 2 trial. The table below summarizes the key parameters of both trials.

## Clinical Trial Design Comparison: Larazotide Phase 2 vs. Phase 3

| Parameter            | Phase 2 Trial                                                                                         | Phase 3 Trial (CedLara)                                           |
|----------------------|-------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| Status               | Completed                                                                                             | Discontinued                                                      |
| Primary Endpoint Met | Yes (for 0.5 mg dose)                                                                                 | N/A (discontinued based on interim analysis)                      |
| Number of Patients   | 342                                                                                                   | Initially targeted 525                                            |
| Dosing Arms          | 0.5 mg, 1 mg, 2 mg larazotide, placebo                                                                | 0.25 mg larazotide, 0.5 mg larazotide, placebo                    |
| Primary Endpoint     | Mean change from baseline in<br>Celiac Disease<br>Gastrointestinal Symptom<br>Rating Scale (CeD-GSRS) | Mean change from baseline in<br>CeD PRO abdominal domain<br>score |
| Treatment Duration   | 12 weeks                                                                                              | 12-week double-blind efficacy portion                             |

Source: 9 Meters Biopharma press releases and clinical trial information.[1][5]

### **Experimental Protocols**

Methodology for the Primary Endpoint Assessment (Phase 3)

The primary endpoint was the assessment of the mean change in celiac symptom severity. This was measured using the Celiac Disease Patient-Reported Outcomes (CeD PRO)



abdominal domain score. The protocol involved the following steps:

- Baseline Assessment: At the beginning of the trial, patients' baseline celiac symptom severity was recorded using the CeD PRO instrument.
- Treatment Period: Patients were randomized to receive one of the specified doses of larazotide or a placebo, which they took for 12 weeks.
- Data Collection: Throughout the 12-week treatment period, patients regularly reported their symptoms using the CeD PRO.
- Final Assessment: At the end of the 12-week period, a final CeD PRO score was recorded.
- Analysis: The mean change from the baseline score was calculated for each treatment group and compared to the placebo group to determine the efficacy of larazotide.

#### **Visualizations**

Larazotide's Proposed Mechanism of Action

The following diagram illustrates the proposed signaling pathway for **larazotide**. In celiac disease, gliadin (a component of gluten) triggers the release of zonulin, which leads to the disassembly of tight junctions between intestinal epithelial cells. This increases intestinal permeability, allowing gluten fragments to provoke an inflammatory response. **Larazotide**, a zonulin antagonist, is designed to prevent this process.





Click to download full resolution via product page

Caption: Proposed mechanism of action of Larazotide in celiac disease.

Logical Flow of Larazotide Phase 3 Trial Discontinuation

This diagram outlines the decision-making process that led to the discontinuation of the CedLara trial.





Click to download full resolution via product page

Caption: Decision pathway for the discontinuation of the Larazotide Phase 3 trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. celiac.org [celiac.org]
- 2. beyondceliac.org [beyondceliac.org]
- 3. streetinsider.com [streetinsider.com]
- 4. celiac.org [celiac.org]
- 5. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment BioSpace [biospace.com]
- To cite this document: BenchChem. [Larazotide Phase 3 Trial Discontinuation: A Technical FAQ]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674505#reasons-for-larazotide-phase-3-trial-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com